molecular formula C22H28N2O5S B2941511 N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide CAS No. 2034344-62-0

N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2941511
CAS No.: 2034344-62-0
M. Wt: 432.54
InChI Key: XXTGKTDHEDZJEF-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophene ring, and an oxalamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzene, undergoes nitration followed by reduction to form 2,4-dimethoxyaniline.

    Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions starting from 2-bromo-5-(1-hydroxyethyl)thiophene.

    Cyclopentyl Intermediate Preparation: The cyclopentyl group is introduced via a Grignard reaction, followed by functional group modifications to attach the thiophene ring.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the thiophene-cyclopentyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group on the thiophene ring.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Amines or alcohols are typically formed.

    Substitution: Halogenated or alkylated derivatives are common.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating diseases or conditions, leveraging its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxalamide moiety may facilitate binding to active sites, while the aromatic and thiophene rings enhance specificity and affinity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-dimethoxyphenyl)-N2-(cyclopentylmethyl)oxalamide
  • N1-(2,4-dimethoxyphenyl)-N2-(thiophen-2-yl)oxalamide

Uniqueness

N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group on the thiophene ring, in particular, differentiates it from similar compounds, potentially offering unique interactions and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-14(25)18-8-9-19(30-18)22(10-4-5-11-22)13-23-20(26)21(27)24-16-7-6-15(28-2)12-17(16)29-3/h6-9,12,14,25H,4-5,10-11,13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTGKTDHEDZJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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